![molecular formula C15H16BrNO B3852320 2-{[benzyl(methyl)amino]methyl}-4-bromophenol](/img/structure/B3852320.png)
2-{[benzyl(methyl)amino]methyl}-4-bromophenol
Vue d'ensemble
Description
The compound is a phenolic compound with a bromine atom at the 4th position and a benzyl(methyl)amino group at the 2nd position . Phenolic compounds are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring .
Synthesis Analysis
The synthesis of such a compound could potentially involve multiple steps, including the introduction of the bromine atom and the benzyl(methyl)amino group . The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (due to the phenolic nature of the compound), a bromine atom attached at the 4th position, and a benzyl(methyl)amino group attached at the 2nd position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom could potentially be replaced by a nucleophile in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the presence and position of the bromine atom and the benzyl(methyl)amino group .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
2-{[benzyl(methyl)amino]methyl}-4-bromophenol has demonstrated significant antibacterial and fungal activity. This was observed in a study where derivatives of this compound were synthesized and evaluated for their bioactivity (Srinivasulu et al., 2009).
Synthesis and Structural Studies
This compound has been involved in various synthesis studies. For instance, its reaction with 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene under different conditions was studied, providing insights into its structural properties and potential for creating other useful derivatives (Sun Ducheng, 2012).
Source of Natural Antioxidants
Derivatives of 2-{[benzyl(methyl)amino]methyl}-4-bromophenol from marine algae, like Rhodomela confervoides, have shown to be potent natural antioxidants. This suggests their potential use in preventing oxidative deterioration in food and possibly in therapeutic applications (Xu et al., 2003).
Inhibitory Activity in Enzymes
Some derivatives of this compound have exhibited moderate inhibitory activities against enzymes like protein tyrosine phosphatase 1B (PTP1B). This opens up possibilities for in vivo studies of their structure-activity relationships and potential therapeutic applications (Guo et al., 2011).
Photodynamic Therapy Application
Certain derivatives have properties very useful for photodynamic therapy applications. For example, zinc phthalocyanine derivatives exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition and Potential Drug Development
Bromophenol derivatives, including those related to 2-{[benzyl(methyl)amino]methyl}-4-bromophenol, have shown inhibitory effects on enzymes like carbonic anhydrase, suggesting their potential as leads in drug development for conditions like glaucoma, epilepsy, and osteoporosis (Bayrak et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-4-bromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-17(10-12-5-3-2-4-6-12)11-13-9-14(16)7-8-15(13)18/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKXZZKTXXLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Benzyl(methyl)amino]methyl}-4-bromophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



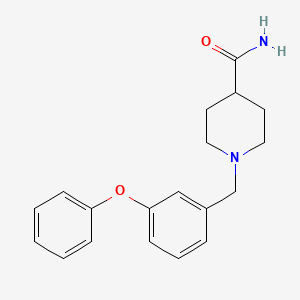
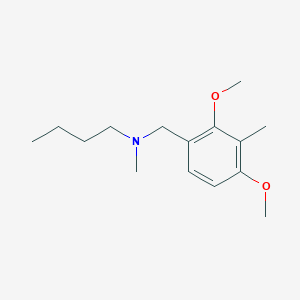
![1,5-dimethyl-2-phenyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852265.png)
![5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852269.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B3852277.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B3852280.png)
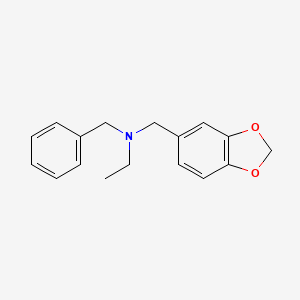
![2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)
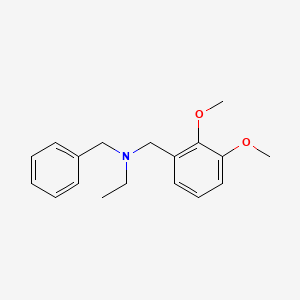
![1-ethyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B3852323.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3852328.png)
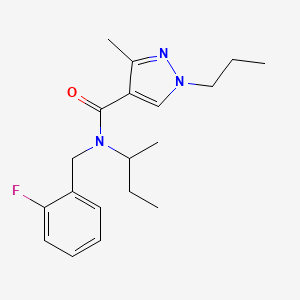
![4-chloro-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852339.png)